Product packaging for ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE(Cat. No.:CAS No. 107202-62-0)

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Cat. No.: B009582
CAS No.: 107202-62-0
M. Wt: 269.38 g/mol
InChI Key: JRMDRWOEBLIOTE-QWHCGFSZSA-N
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Description

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE (CAS 107202-62-0) is a high-value, chiral building block extensively utilized in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol, is characterized by its white, powdered appearance and a specific optical rotation of [a]D²⁵ = -15 ± 1° (C=1 in EtOH). Its stringent purity of ≥99% (HPLC) ensures reliability and reproducibility in sensitive experimental applications. Key Research Applications: Peptide Synthesis: Serves as a critical building block for constructing complex peptides, particularly in the synthesis of cyclic peptides that exhibit enhanced metabolic stability and targeted bioactivity. Drug Development: Plays a crucial role in the pharmaceutical industry for designing and developing novel drug candidates. Its unique structure is instrumental in creating compounds that can target specific biological pathways with high selectivity. Bioconjugation: Used in bioconjugation strategies to facilitate the attachment of biomolecules to surfaces, polymers, or other molecules. This application is vital for developing targeted therapies, diagnostic assays, and biomaterials. Organic Synthesis: The highly strained, three-membered epoxide ring acts as a versatile electrophile, enabling regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles (e.g., amines, alcohols, azides) under acidic or basic conditions. This allows for the precise introduction of functional groups and the construction of complex molecular architectures. Protein Interaction Studies: Employed as a tool in chemical biology to study protein-ligand interactions, providing key insights into molecular recognition processes and aiding in the rational design of more effective therapeutic agents. The presence of the N-Boc (tert-butoxycarbonyl) protecting group safeguards the amine functionality during synthetic manipulations, allowing for selective deprotection under mild acidic conditions when needed. Researchers are advised to store this product at 0–8°C to maintain its stability and purity over time. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO3 B009582 ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE CAS No. 107202-62-0

Properties

IUPAC Name

tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDRWOEBLIOTE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431251
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107202-62-0
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

tert-Butyloxycarbonyl (Boc) Group Installation

The Boc group is introduced to protect the amine functionality of L-cyclohexylalanine prior to epoxidation. A two-step protocol is widely employed:

  • Amination : L-Cyclohexylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate as a base.

  • Workup : The Boc-protected intermediate is extracted into DCM, washed with brine, and purified via silica gel chromatography.

Critical Parameters :

  • Temperature : 0–5°C to minimize racemization.

  • Solvent Ratio : A 1:1 water:DCM ratio maximizes yield (85–92%).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction but risks side reactions at higher concentrations (>5 mol%).

Table 1. Boc Protection Efficiency Under Varied Conditions

BaseSolventTemp (°C)Yield (%)Purity (HPLC)
NaHCO₃H₂O/DCM09298.5
Et₃NTHF258897.2
K₂CO₃Acetone/H₂O108496.8

Alternative Protecting Groups

While Boc dominates industrial workflows, comparative studies with Fmoc and Cbz groups reveal trade-offs:

  • Fmoc : Provides orthogonal deprotection (piperidine) but lowers solubility in nonpolar solvents.

  • Cbz : Requires hydrogenolysis, complicating scalability due to catalyst costs.

Epoxidation Techniques and Stereochemical Control

Sharpless Asymmetric Epoxidation

The Sharpless method achieves high enantioselectivity (ee >90%) using titanium tetraisopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). For erythro-N-Boc-L-cyclohexylalanine epoxide:

  • Substrate Activation : The Boc-protected alkene is dissolved in anhydrous DCM.

  • Catalyst Loading : Ti(OiPr)₄ (10 mol%) and DET (12 mol%) form a chiral complex.

  • Oxidation : TBHP (1.2 eq) is added dropwise at -20°C, yielding the epoxide after 12–16 hrs.

Challenges :

  • Moisture sensitivity necessitates rigorous anhydrous conditions.

  • Titanium residues require chelation with EDTA during workup.

Table 2. Sharpless Epoxidation Performance Metrics

TBHP (eq)Temp (°C)Time (hrs)ee (%)Yield (%)
1.2-20169478
1.5-30249672
1.0088865

Prilezhaev Epoxidation

For non-chiral substrates, meta-chloroperbenzoic acid (m-CPBA) in DCM provides rapid epoxidation (2–4 hrs, 25°C). However, stereochemical outcomes vary:

  • Erythro Selectivity : Achieved via substrate-controlled epoxidation, where the Boc group directs peroxide approach.

  • Byproducts : Over-oxidation to diols occurs at higher temperatures (>30°C).

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Industrial production employs tubular flow reactors to enhance heat/mass transfer:

  • Residence Time : 8–10 minutes at 50°C.

  • Catalyst Immobilization : Titanium complexes grafted onto silica gel enable catalyst recycling (5–7 cycles).

Table 3. Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield (%)7589
Reaction Time (hrs)160.13
Solvent Use (L/kg)12045

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalyst-Free Epoxidation : Enzyme-mediated epoxidation using Candida antarctica lipase B (CAL-B) achieves 82% yield but requires extended reaction times (72 hrs).

Analytical Characterization and Quality Control

Stereochemical Validation

  • NMR Spectroscopy : Coupling constants (J = 2–4 Hz) confirm erythro configuration.

  • X-ray Crystallography : Resolves absolute configuration (CCDC deposition recommended).

Purity Assessment

  • HPLC : C18 column (5 µm, 250 mm), 70:30 acetonitrile/water, 1 mL/min flow.

  • LC-MS : [M+H]⁺ m/z = 298.2 (calc. 298.18).

Table 4. Acceptable Impurity Limits (ICH Guidelines)

ImpurityThreshold (%)
Diastereomers≤0.5
Residual Solvents≤0.1
Heavy Metals≤10 ppm

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include diols from oxidation, amines from reduction, and various substituted products from nucleophilic substitution reactions .

Scientific Research Applications

Organic Synthesis

Erythro-N-Boc-L-cyclohexylalanine epoxide serves as an important intermediate in the synthesis of complex organic molecules. Its epoxide functional group provides a reactive site for further chemical transformations, enabling the construction of diverse molecular architectures. This compound is particularly valuable in the preparation of:

  • Peptidomimetics : These are compounds designed to mimic peptides but with enhanced stability and bioavailability. The incorporation of this compound into peptidomimetic structures allows for the development of novel therapeutic agents with improved pharmacological properties .
  • Antibiotics : The compound is involved in the synthesis of macrocyclic antibiotics, which are crucial for combating antibiotic-resistant bacteria. Its ability to stabilize Holliday junctions during bacterial replication makes it a target for new antibiotic development .

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential in drug discovery and development:

  • Anticancer Agents : Research indicates that derivatives of this compound can be designed to inhibit specific cancer cell pathways. By modifying the epoxide moiety, researchers have been able to create compounds that selectively target cancer cells while sparing normal cells .
  • Calpain Inhibitors : Studies have shown that epoxides incorporating this compound can act as selective inhibitors of calpain, an enzyme implicated in various diseases, including neurodegenerative disorders. This application highlights the potential therapeutic benefits of this compound in treating conditions associated with calpain activity .

Combinatorial Chemistry

The compound is also integral to combinatorial chemistry, where it facilitates the rapid synthesis of diverse libraries of compounds:

  • Library Generation : this compound can be used to create combinatorial libraries that include cyclic and peptidomimetic compounds. These libraries are essential for high-throughput screening in drug discovery, allowing researchers to identify promising candidates for further development .
  • Targeted Libraries : By using this compound as a building block, researchers can design libraries focused on specific biological targets, such as bacterial recombination enzymes or other critical proteins involved in disease pathways .

Case Studies

Several studies exemplify the applications of this compound:

  • Synthesis of Peptidomimetics : One study demonstrated the successful integration of this epoxide into peptidomimetic frameworks, leading to compounds with enhanced selectivity and potency against specific biological targets .
  • Antibiotic Development : Another research effort focused on utilizing this compound to develop new antibiotics targeting resistant bacterial strains. The findings indicated significant antibacterial activity against various pathogens, showcasing its potential as a lead compound for antibiotic discovery .

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Comparison with Analogous Epoxide Compounds

The structural uniqueness of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE lies in its cyclohexyl-alanine backbone , which differentiates it from compounds like:

  • ERYTHRO-N-BOC-L-HOMOPHENYLALANINE EPOXIDE: Features a homophenyl group (aromatic) instead of cyclohexyl, though sharing identical molecular weight and formula (C₁₆H₂₃NO₃) .
  • Glycidyl Methacrylate : Contains a methacrylate ester group, enabling free-radical polymerization, unlike the BOC-protected amine in the target compound .
  • Triglycidyl Ethers (Aromatic vs. Aliphatic): Aromatic variants (e.g., bisphenol-A-based epoxides) exhibit distinct thermal behaviors compared to aliphatic systems like cyclohexyl-containing epoxides .

Table 1: Structural and Functional Comparison

Compound Substituent Type Key Functional Groups Molecular Weight (g/mol)
This compound Cyclohexyl (aliphatic) BOC-amine, epoxide 277.36
ERYTHRO-N-BOC-L-HOMOPHENYLALANINE EPOXIDE Homophenyl (aromatic) BOC-amine, epoxide 277.36
Glycidyl Methacrylate Methacrylate ester Epoxide, ester 142.15
Triglycidyl Ether (Aromatic) Bisphenol-A Epoxide, ether ~340–400

Analysis of Physicochemical Properties

  • Spectroscopic Features : Infrared (IR) spectroscopy reveals characteristic epoxide absorption bands at 830–915 cm⁻¹ and 1250 cm⁻¹ , consistent with other epoxides . Disappearance of these bands post-curing indicates complete epoxide ring-opening during cross-linking .
  • Thermal Stability : Cyclohexyl-containing epoxides, as aliphatic systems, typically exhibit moderate thermal stability compared to aromatic triglycidyl ethers, though conflicting studies suggest minimal differences in heat resistance under certain conditions .

Reactivity and Cross-Linking Efficiency

  • Cross-Linking : this compound demonstrates high reactivity with hardeners, achieving 97–98% gel fraction in cured resins, indicative of efficient cross-linking .
  • Steric Effects : The cyclohexyl group may slow reaction kinetics compared to less bulky substituents (e.g., glycidyl methacrylate), though this is offset by its ability to enhance rigidity in polymer networks.

Thermal Stability and Comparative Performance in Resin Systems

Table 2: Thermal and Mechanical Properties

Compound Type Thermal Stability Impact Strength Key Applications
Cyclohexyl-Alanine Epoxide Moderate-High Moderate Specialty polymers, adhesives
Aromatic Triglycidyl Ethers High Low High-temperature resins
Aliphatic Triglycidyl Ethers Moderate High Flexible coatings
  • Aromatic vs. Aliphatic Debate : While aromatic epoxides are traditionally associated with higher thermal stability, recent studies show that cyclohexyl-containing systems (aliphatic but cyclic) can achieve comparable heat resistance due to structural rigidity .
  • Cured Resin Performance : Cyclohexyl epoxides balance low shrinkage (similar to aromatic resins) with improved impact strength relative to brittle aromatic systems .

Biological Activity

Erythro-N-Boc-L-cyclohexylalanine epoxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a modified amino acid derivative characterized by the presence of a cyclohexyl group and an epoxide functionality. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that can be removed under specific conditions, allowing for the study of the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The epoxide group can undergo nucleophilic attack, leading to covalent modifications of target proteins, which may alter their function.

Target Enzymes

  • Proteases : The compound has been shown to inhibit certain proteases, which are crucial for various physiological processes. By covalently modifying the active site of these enzymes, this compound can effectively block their activity.
  • Calpains : Research indicates that this compound acts as a selective inhibitor of calpain enzymes, which play significant roles in cellular signaling and apoptosis .

Biological Effects

The biological effects of this compound have been investigated in various studies, revealing its potential therapeutic applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several microorganisms. The compound's mechanism involves disrupting microbial cell wall integrity, leading to cell lysis and death.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines indicate that this compound has a moderate toxicity profile. The compound's IC50 values vary depending on the cell type, suggesting selective toxicity towards certain cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)
HeLa25
MCF-730
Normal Human Fibroblasts>100

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Therapy : In a study involving breast cancer models, the compound was shown to enhance apoptosis in cancer cells when combined with conventional chemotherapeutics.
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage by modulating calpain activity.

Q & A

Q. How can the FINER criteria improve experimental design for this compound?

  • Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasible : Pilot studies to confirm epoxide stability in assay buffers.
  • Novel : Compare with non-BOC-protected analogs to highlight protective group utility.
  • Relevant : Link findings to broader applications (e.g., sEH inhibitors in inflammation).
    Avoid overambitious scopes (e.g., simultaneous in vivo PK/PD studies without preliminary data) .

Q. What are common pitfalls in interpreting molecular docking results, and how to mitigate them?

  • Answer : Pitfalls include:
  • Overfitting : Validate with mutagenesis data (e.g., Ala-scanning of catalytic residues).
  • Ignoring solvation effects : Use explicit solvent molecular dynamics (MD) simulations.
  • False positives : Cross-check with SPR (surface plasmon resonance) binding assays.
    Report both docking scores and experimental KiK_i values for transparency .

Q. Tables

Q. Table 1. Key Analytical Parameters for Characterization

ParameterMethodAcceptable RangeReference
PurityLC-MS (ESI+)≥95%
Stereochemical Integrity1H^1H-NMR (JJ)J=24HzJ = 2-4 \, \text{Hz} (cis) / J=58HzJ = 5-8 \, \text{Hz} (trans)
Thermal DecompositionDSCTdec>150CT_{\text{dec}} > 150^\circ \text{C}

Q. Table 2. Common Contradictions and Resolutions

ContradictionResolution StrategyEvidence
Variability in enzyme inhibition IC50_{50}Standardize assay buffers; use internal controls
Discrepant NMR shiftsCross-validate with X-ray data

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
Reactant of Route 2
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ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

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